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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies
conducted on BMS-195614, a potent and selective neutral antagonist of the Retinoic Acid
Receptor alpha (RARa). The following sections detail its biochemical properties, mechanism of
action, effects on key signaling pathways, and the experimental protocols used to elucidate

these characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for BMS-195614 in
various in vitro assays.

Table 1: Binding Affinity and Potency

Parameter Value Description

Inhibitor constant for RARQq,
Ki 2.5nM indicating high binding affinity.
[L1[2][3][4]

Table 2: In Vitro Cellular Activity
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Cell Line Assay Concentration Effect

Reduces blue light-
o induced phototoxicity
RPE cells Phototoxicity Assay 10-20 uM )
in the presence of

A2E.[1]

Reverses the anti-

. inflammatory effect of
Anti-inflammatory ] ) o
BV-2 cells 6 UM (24h) Vitamin A and Retinoic

Assay _ _
Acid on LPS-activated
IL-6 release.[1]
Inhibits Retinoic Acid-
MC3T3-E1 cells Cell Migration Assay 1 uM (24h) induced cell migration.

[1]

Reversed the
differentiation induced
NB4 & HL-60 cells Differentiation Assay Not Specified by RARa agonists
(AM580, AM80, BMS
194753).[5]

In combination with
Retinoic Acid (10-6 M

T47D cells Cell Migration Assay Not Specified )
for 72h), did not affect
cell movement.[5]
Partially blocked the
inhibition of nitric
SIM-A9 cells NO Production Assay 10 uM oxide production by

BT75 in LPS-activated
cells.[6]

Mechanism of Action

BMS-195614 is characterized as a neutral, selective antagonist for RARa.[1][2][3][4] Its
mechanism of action is centered on its ability to bind to the RARa subunit and competitively
inhibit the binding of agonists like all-trans retinoic acid (ATRA).[5][7]
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Unlike inverse agonists, BMS-195614 does not significantly affect the binding of the nuclear
receptor corepressor (NCoR).[2][3][4] However, it does moderately decrease the binding of the
silencing mediator for retinoid and thyroid hormone receptors (SMRT) to RAR.[2][3][4] Crucially,
BMS-195614 antagonizes the recruitment of coactivators (CoA) that is induced by RAR
agonists.[2][3][4] This prevents the initiation of gene transcription at Retinoic Acid Response
Elements (RARES).

Signaling Pathways and Cellular Effects

BMS-195614 modulates several downstream signaling pathways by inhibiting RARa-mediated
transcription.

RARa Signaling Pathway

BMS-195614 directly interferes with the canonical RARa signaling pathway. In the absence of
an agonist, RARaq, in a heterodimer with the Retinoid X Receptor (RXR), binds to RAREs on
DNA and recruits corepressors like NCoR and SMRT, leading to transcriptional repression.
Upon agonist binding, a conformational change leads to the dissociation of corepressors and
recruitment of coactivators, initiating transcription. BMS-195614 binds to RARaq, preventing the
agonist-induced recruitment of coactivators, thereby maintaining a state of transcriptional
repression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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195614]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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